2,2-Dimethylmorpholine-4-sulfonyl chloride
Übersicht
Beschreibung
2,2-Dimethylmorpholine-4-sulfonyl chloride is an organic compound with the chemical formula C₆H₁₂ClNO₃S. It is a sulfonyl chloride derivative of morpholine, characterized by the presence of two methyl groups at the 2-position of the morpholine ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylmorpholine-4-sulfonyl chloride typically involves the reaction of 2,2-dimethylmorpholine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction can be represented as follows:
[ \text{2,2-Dimethylmorpholine} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylmorpholine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonamide under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Tertiary amines, such as triethylamine
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylmorpholine-4-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2,2-Dimethylmorpholine-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine-4-sulfonyl chloride: Lacks the two methyl groups at the 2-position, making it less sterically hindered.
2,2-Dimethylmorpholine-4-sulfonamide: The sulfonyl chloride group is replaced by a sulfonamide group.
4-Methylmorpholine-4-sulfonyl chloride: Contains only one methyl group at the 4-position.
Uniqueness
2,2-Dimethylmorpholine-4-sulfonyl chloride is unique due to the presence of two methyl groups at the 2-position, which can influence its reactivity and steric properties. This structural feature can affect the compound’s behavior in chemical reactions and its interactions with other molecules.
Biologische Aktivität
2,2-Dimethylmorpholine-4-sulfonyl chloride (DMMSCl) is an organosulfur compound characterized by its unique morpholine structure and sulfonyl chloride functional group. This compound has garnered attention in chemical and biological research due to its potential applications in medicinal chemistry, particularly in the modification of biomolecules and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of DMMSCl is C₆H₁₂ClNO₃S. The compound features a morpholine ring with two methyl groups at the nitrogen atom's 2-position and a sulfonyl chloride group at the 4-position. This configuration contributes to its electrophilic nature, making it reactive towards nucleophiles.
Property | Details |
---|---|
Molecular Formula | C₆H₁₂ClNO₃S |
Functional Groups | Sulfonyl chloride (SO₂Cl) |
Structure | Morpholine ring with two methyl groups |
Mechanism of Biological Activity
DMMSCl exhibits significant biological activity primarily through its ability to modify proteins and other biomolecules via sulfonylation reactions. The sulfonyl chloride group can react with nucleophilic sites in proteins, such as serine residues, leading to covalent modifications that can alter enzymatic functions.
- Enzyme Inhibition : DMMSCl has been shown to inhibit serine proteases by forming covalent bonds with serine residues in their active sites. This mechanism has implications for understanding enzyme regulation and developing therapeutic agents targeting proteolytic pathways.
- Modification of Biomolecules : The compound can also be utilized to modify peptides and proteins, impacting their stability, activity, and interactions with other biomolecules.
Case Studies and Research Findings
Recent studies have explored the biological implications of DMMSCl in various contexts:
- Inhibition of Serine Proteases : Research indicates that DMMSCl effectively inhibits serine proteases by modifying the active site serine residue. This modification can lead to a decrease in enzymatic activity, which is crucial for therapeutic applications where protease inhibition is desired .
- Molecular Docking Studies : Molecular docking analyses have been conducted to evaluate the binding affinities of DMMSCl derivatives against specific protein targets. These studies suggest that modifications to the sulfonamide structure can enhance binding properties, potentially leading to more effective inhibitors .
Applications in Medicinal Chemistry
The reactivity of DMMSCl makes it a valuable intermediate in synthesizing various biologically active compounds. Its applications include:
- Synthesis of Sulfonamide Derivatives : DMMSCl serves as a precursor for synthesizing sulfonamides, which have demonstrated diverse biological activities, including anticancer properties .
- Development of Therapeutics : The ability to modify biomolecules opens avenues for designing novel therapeutics targeting specific diseases, particularly those involving dysregulated protease activity.
Eigenschaften
IUPAC Name |
2,2-dimethylmorpholine-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO3S/c1-6(2)5-8(3-4-11-6)12(7,9)10/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJVXCWLNPDPCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)S(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.